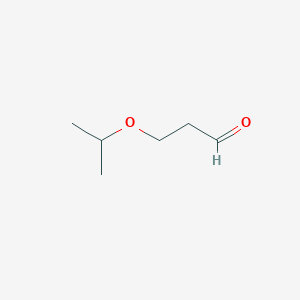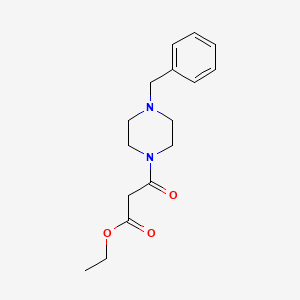
3-(propan-2-yloxy)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(propan-2-yloxy)propanal is an organic compound characterized by the presence of an aldehyde group and an isopropoxy group attached to a propionaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(propan-2-yloxy)propanal can be synthesized through several methods. One common approach involves the reaction of propionaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the isopropoxy group.
Industrial Production Methods: On an industrial scale, the production of 3-isopropoxypropionaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(propan-2-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used to substitute the isopropoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Isopropoxypropionic acid.
Reduction: 3-Isopropoxypropanol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
3-(propan-2-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-isopropoxypropionaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The isopropoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Propionaldehyde: Lacks the isopropoxy group, making it less versatile in certain reactions.
3-Hydroxypropionaldehyde: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
3-Methoxypropionaldehyde: Contains a methoxy group, which can influence its reactivity differently compared to the isopropoxy group.
Uniqueness: 3-(propan-2-yloxy)propanal is unique due to the presence of both an aldehyde and an isopropoxy group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
3-propan-2-yloxypropanal |
InChI |
InChI=1S/C6H12O2/c1-6(2)8-5-3-4-7/h4,6H,3,5H2,1-2H3 |
Clé InChI |
VAIKTXWFMQAHMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)

![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)

![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)


